

Application Notes and Protocols for Histone H4 (2-21) in HAT Assays

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Compound of Interest

Compound Name: Histone H4 (2-21)

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Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial to the regulation of gene expression through the acetylation of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure that is permissive for transcription. The N-terminal tail of histone H4 is a primary target for many HATs, making synthetic peptides derived from this region valuable substrates for in vitro HAT activity assays. This document provides detailed application notes and protocols for the use of the **Histone H4 (2-21)** peptide as a substrate in HAT assays, intended for researchers in academia and industry involved in epigenetics and drug discovery.

The **Histone H4 (2-21)** peptide, with the sequence SGRGKGGKGLGKGGAKRHRKV, encompasses several key lysine residues (K5, K8, K12, K16) that are acetylated by various HATs, including p300/CBP and GCN5. Its use as a substrate allows for the sensitive and specific measurement of HAT activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and mechanistic studies.

Applications

The **Histone H4 (2-21)** peptide is a versatile substrate for a range of HAT assay formats, each with its own advantages and applications.

- **Enzyme Kinetics and Mechanistic Studies:** The peptide can be used to determine key kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_{max}) for various HAT enzymes. This information is fundamental to understanding the catalytic mechanism and substrate specificity of a given HAT.
- **High-Throughput Screening (HTS) for Inhibitor Discovery:** Due to its solubility and defined sequence, the H4 (2-21) peptide is well-suited for HTS campaigns to identify small molecule inhibitors of HATs. Both radioactive and non-radioactive assay formats can be adapted to a 96- or 384-well plate format for automated screening.
- **Selectivity Profiling of HAT Inhibitors:** The activity of a putative HAT inhibitor can be tested against a panel of different HAT enzymes using the H4 (2-21) peptide as a common substrate to determine its selectivity profile.
- **Validation of Recombinant HAT Activity:** The peptide serves as a reliable substrate to confirm the enzymatic activity of purified recombinant HAT proteins.

Data Presentation

Table 1: Kinetic Parameters of HATs with Histone H4 N-terminal Peptides

Note: Data for the exact H4 (2-21) peptide is limited in the literature. The following table includes data for highly similar H4 N-terminal peptides and should be considered as an approximation.

HAT Enzyme	Peptide Substrate	K_m (μM)	k_{cat} (min^{-1})	Reference
p300	H4-15	155 ± 19	40 ± 2	[1]
Hat1	H4 (1-19)	~250	N/A	[2]

N/A: Not Available

Table 2: IC50 Values of Common HAT Inhibitors

Note: The substrate used in these assays may not have been **Histone H4 (2-21)** in all cases. These values should be used as a general reference.

Inhibitor	Target HAT	IC50	Reference
Anacardic Acid	p300/PCAF	~8.5 μ M (p300), ~5 μ M (PCAF)	[3]
C646	p300/CBP	400 nM (Ki)	[1]
Garcinol	p300/PCAF	~7 μ M (p300), ~5 μ M (PCAF)	[4]
Butyrolactone 3	Gcn5	100 μ M	[3]
MG149	Tip60	74 μ M	[3]

Experimental Protocols

Two common methods for measuring HAT activity using the **Histone H4 (2-21)** peptide are the radioactive filter binding assay and the non-radioactive fluorogenic assay.

Protocol 1: Radioactive Filter Binding Assay

This traditional and highly sensitive method measures the incorporation of radiolabeled acetyl groups from [3 H]- or [14 C]-acetyl-CoA into the histone peptide.

Materials:

- **Histone H4 (2-21)** peptide
- Recombinant HAT enzyme (e.g., p300, GCN5)
- [3 H]-acetyl-CoA or [14 C]-acetyl-CoA
- HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- Stop Solution (e.g., 10% trichloroacetic acid (TCA))
- P81 phosphocellulose filter paper

- Wash Buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 μ L reaction, a typical setup is:
 - 5 μ L of 5x HAT Assay Buffer
 - x μ L of **Histone H4 (2-21)** peptide (to achieve desired final concentration, e.g., 10-100 μ M)
 - x μ L of [3 H]-acetyl-CoA (e.g., 0.1-0.5 μ Ci)
 - x μ L of recombinant HAT enzyme (e.g., 50-100 ng)
 - ddH₂O to a final volume of 25 μ L.
- Initiate Reaction: Start the reaction by adding the HAT enzyme.
- Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.
- Filter Binding: Spot 20 μ L of the reaction mixture onto a P81 phosphocellulose filter paper.
- Washing: Wash the filter paper three times for 5 minutes each in Wash Buffer to remove unincorporated [3 H]-acetyl-CoA.
- Drying: Briefly rinse the filter paper with acetone and let it air dry completely.
- Counting: Place the dry filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive Fluorogenic Assay

This method offers a safer and higher-throughput alternative to the radioactive assay. It measures the production of Coenzyme A (CoA-SH), a product of the acetylation reaction, using a thiol-sensitive fluorescent probe.

Materials:

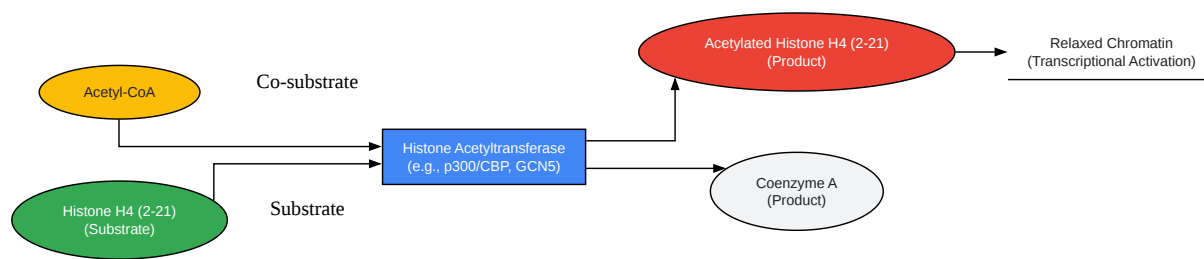
- **Histone H4 (2-21)** peptide
- Recombinant HAT enzyme (e.g., p300, GCN5)
- Acetyl-CoA (non-radioactive)
- HAT Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
- Thiol-sensitive fluorescent probe (e.g., ThioGlo™, CPM)
- 96-well black, flat-bottom plate
- Fluorescence plate reader

Procedure:

- **Reaction Setup:** In a well of a 96-well plate, prepare the reaction mixture. For a 50 μ L reaction, a typical setup is:
 - 10 μ L of 5x HAT Assay Buffer
 - x μ L of **Histone H4 (2-21)** peptide (to achieve desired final concentration, e.g., 10-100 μ M)
 - x μ L of Acetyl-CoA (e.g., 50 μ M final concentration)
 - x μ L of recombinant HAT enzyme (e.g., 50-100 ng)
 - ddH₂O to a final volume of 50 μ L.
- **Initiate Reaction:** Start the reaction by adding the HAT enzyme.

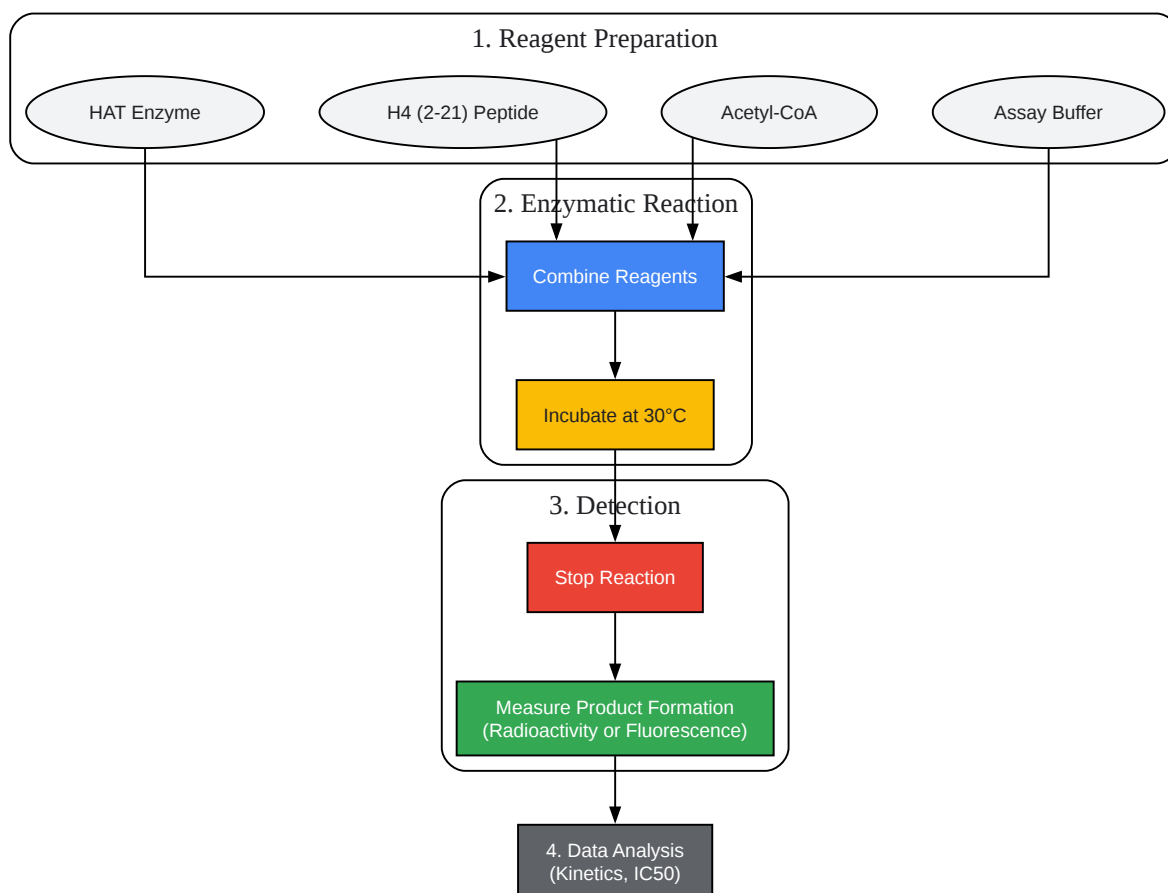
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).
- Detection: Add the fluorescent probe according to the manufacturer's instructions. This may involve a "develop" step where the plate is incubated for a short period to allow the fluorescent signal to stabilize.
- Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Mandatory Visualizations



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Caption: Signaling pathway of **Histone H4 (2-21)** acetylation by HATs.



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Caption: General experimental workflow for a HAT assay using H4 (2-21).

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